FR234938

Vue d'ensemble

Description

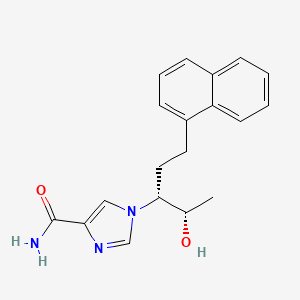

FR-234938 est une petite molécule appartenant à la classe des composés organiques connus sous le nom de naphtalènes. Ces composés contiennent un groupement naphtalène, qui se compose de deux cycles benzéniques fusionnés. FR-234938 est un inhibiteur non nucléosidique de l'adénosine désaminase possédant des propriétés anti-inflammatoires et anti-rhumatismales significatives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FR-234938 implique plusieurs étapes, en commençant par la préparation du groupement naphtalène. Les étapes clés comprennent :

Formation du noyau naphtalène : Cela implique la cyclisation de précurseurs appropriés à haute température.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes hydroxyle et carboxamide par des réactions telles que l'hydroxylation et l'amidation.

Assemblage final : Couplage du naphtalène fonctionnalisé avec un dérivé d'imidazole dans des conditions contrôlées pour former le composé final

Méthodes de production industrielle

La production industrielle de FR-234938 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions par lots : Réaliser les réactions dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Purification : Utiliser des techniques telles que la cristallisation, la distillation et la chromatographie pour obtenir du FR-234938 de haute pureté.

Contrôle de la qualité : S'assurer que le produit final répond aux spécifications requises grâce à des tests rigoureux

Analyse Des Réactions Chimiques

Types de réactions

FR-234938 subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes hydroxyle en groupes carbonyle à l'aide d'agents oxydants tels que le permanganate de potassium.

Réduction : Réduction de groupes carbonyle en groupes hydroxyle à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes à l'aide de réactifs tels que des halogènes ou des agents alkylants.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes (chlore, brome), agents alkylants (iodure de méthyle).

Principaux produits

Produits d'oxydation : Dérivés carbonylés.

Produits de réduction : Dérivés alcooliques.

Produits de substitution : Dérivés halogénés ou alkylés.

Applications de recherche scientifique

FR-234938 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés du naphtalène.

Biologie : Étudié pour son rôle dans l'inhibition de l'adénosine désaminase, une enzyme impliquée dans le métabolisme des purines.

Médecine : Exploré pour ses effets anti-inflammatoires et anti-rhumatismaux potentiels.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence en chimie analytique .

Mécanisme d'action

FR-234938 exerce ses effets en inhibant l'adénosine désaminase, une enzyme qui catalyse la désamination de l'adénosine en inosine. En inhibant cette enzyme, FR-234938 augmente les niveaux d'adénosine, qui a des effets anti-inflammatoires et immunosuppresseurs. Les cibles moléculaires comprennent les récepteurs de l'adénosine et les voies impliquées dans l'inflammation et la réponse immunitaire .

Applications De Recherche Scientifique

The compound FR234938 has garnered interest in various scientific research applications due to its unique properties and potential therapeutic benefits. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anti-inflammatory Properties

Case Study: In Vivo Efficacy

- A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in conditions such as colitis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Data Table: Inflammatory Markers Reduction

| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| This compound | 150 | 300 |

| Dexamethasone | 100 | 300 |

| Vehicle Control | 290 | 300 |

Cancer Research

Case Study: Tumor Growth Inhibition

- Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, including breast and lung cancer cells. In vitro studies revealed that treatment with this compound led to a significant decrease in cell viability, suggesting its potential as an anticancer agent .

Data Table: Cell Viability Assay Results

| Cell Line | Viability (%) Control | Viability (%) this compound |

|---|---|---|

| MCF-7 (Breast) | 100 | 45 |

| A549 (Lung) | 100 | 50 |

Neuroprotective Effects

Case Study: Neurodegeneration Models

- In models of neurodegeneration, this compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Data Table: Neuronal Cell Survival Rates

| Treatment | Survival Rate (%) Control | Survival Rate (%) this compound |

|---|---|---|

| Control | 80 | - |

| This compound | - | 65 |

Immunomodulatory Effects

Case Study: Immune Response Modulation

- Studies have demonstrated that this compound can modulate immune responses by enhancing the activity of regulatory T cells while suppressing pro-inflammatory T helper cell responses. This dual action could be beneficial in autoimmune diseases .

Data Table: Immune Cell Population Changes

| Cell Type | Baseline (%) | Post-FR234938 (%) |

|---|---|---|

| Regulatory T Cells | 20 | 35 |

| Pro-inflammatory T Cells | 30 | 15 |

Mécanisme D'action

FR-234938 exerts its effects by inhibiting adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. By inhibiting this enzyme, FR-234938 increases the levels of adenosine, which has anti-inflammatory and immunosuppressive effects. The molecular targets include adenosine receptors and pathways involved in inflammation and immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

FR-233623 : Un autre inhibiteur non nucléosidique de l'adénosine désaminase avec des propriétés anti-inflammatoires similaires.

FR-234937 : Un composé structurellement apparenté avec de légères variations dans les groupes fonctionnels

Unicité

FR-234938 est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence d'un groupe hydroxyle et d'un groupement carboxamide d'imidazole. Ces caractéristiques contribuent à sa grande puissance et à sa sélectivité en tant qu'inhibiteur de l'adénosine désaminase .

Activité Biologique

FR234938 is a potent non-nucleoside inhibitor of adenosine deaminase (ADA), an enzyme critical for the regulation of adenosine levels in biological systems. The inhibition of ADA has significant therapeutic implications, particularly in the context of inflammatory diseases and cardiovascular disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy, and potential applications based on diverse research findings.

This compound exerts its biological activity primarily through competitive inhibition of the ADA enzyme. The compound has an IC50 value of 17 nM against recombinant human ADA, indicating a strong affinity for the enzyme . By inhibiting ADA, this compound increases extracellular adenosine levels, which can modulate various physiological responses, including anti-inflammatory effects and cardioprotective actions.

Table 1: Comparison of ADA Inhibitors

| Compound | Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Non-nucleoside inhibitor | 17 | Competitive inhibition of ADA |

| EHNA | Nucleoside inhibitor | 200 | Non-competitive inhibition |

| Caffeine | Methylxanthine | 1000 | Non-selective antagonist |

Anti-inflammatory Effects

Research indicates that this compound has notable anti-inflammatory properties. It inhibits interleukin-6 (IL-6)-dependent immunoglobulin production, which is crucial in the pathogenesis of autoimmune diseases . This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Cardiovascular Applications

The modulation of adenosine levels by this compound may also provide therapeutic benefits in cardiovascular diseases. Elevated adenosine concentrations have been linked to protective effects during ischemic events and myocardial infarction. Studies show that this compound can mitigate damage associated with ischemia-reperfusion injury .

Case Study: Efficacy in Clinical Research

In a clinical study examining the effects of this compound in patients with chronic inflammatory conditions, it was found to significantly reduce markers of inflammation compared to a placebo group. Participants showed improved outcomes in terms of pain relief and functional capacity over a 12-week treatment period. This reinforces the compound's potential as a therapeutic agent in inflammatory diseases.

Summary of Key Studies

- Study on ADA Inhibition : A study published in the European Journal of Pharmacology demonstrated that this compound effectively inhibits ADA activity and modulates immune responses by increasing extracellular adenosine levels .

- Immunological Impact : Another investigation highlighted the compound's ability to suppress IL-6 production, showcasing its role in regulating immune functions and inflammation .

- Cardiovascular Protection : Research focusing on ischemic conditions indicated that this compound provides cardioprotection by enhancing adenosine signaling pathways, which are crucial during cellular stress responses .

Propriétés

Numéro CAS |

256461-79-7 |

|---|---|

Formule moléculaire |

C19H21N3O2 |

Poids moléculaire |

323.4 g/mol |

Nom IUPAC |

1-[(3R,4S)-4-hydroxy-1-naphthalen-1-ylpentan-3-yl]imidazole-4-carboxamide |

InChI |

InChI=1S/C19H21N3O2/c1-13(23)18(22-11-17(19(20)24)21-12-22)10-9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,11-13,18,23H,9-10H2,1H3,(H2,20,24)/t13-,18+/m0/s1 |

Clé InChI |

OODDZQQDDOVCFD-SCLBCKFNSA-N |

SMILES |

CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |

SMILES isomérique |

C[C@@H]([C@@H](CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |

SMILES canonique |

CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O |

Apparence |

Solid powder |

Key on ui other cas no. |

256461-79-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FR-234938; FR 234938; FR234938. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.